molecular formula C5H7F3INO2 B2545854 3-Iodoazetidine,trifluoroaceticacid CAS No. 2445794-48-7

3-Iodoazetidine,trifluoroaceticacid

Cat. No.: B2545854
CAS No.: 2445794-48-7
M. Wt: 297.016
InChI Key: COGUAKISLZNZIG-UHFFFAOYSA-N
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Description

3-Iodoazetidine, trifluoroacetic acid is a compound that combines the structural features of 3-iodoazetidine and trifluoroacetic acid 3-Iodoazetidine is a four-membered nitrogen-containing heterocycle with an iodine atom attached to the third carbon Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodoazetidine, trifluoroacetic acid typically involves the reaction of 3-iodoazetidine with trifluoroacetic acid. One common method is the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve high yields and functional group tolerance .

Industrial Production Methods

Industrial production of 3-iodoazetidine, trifluoroacetic acid may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and electrocatalytic methods can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Iodoazetidine, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized azetidines, while reduction reactions can produce amines .

Mechanism of Action

The mechanism of action of 3-iodoazetidine, trifluoroacetic acid involves its interaction with molecular targets through various pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates. The 3-iodoazetidine moiety can participate in nucleophilic substitution and other reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoazetidine, trifluoroacetic acid: Similar structure with a bromine atom instead of iodine.

    3-Chloroazetidine, trifluoroacetic acid: Similar structure with a chlorine atom instead of iodine.

    3-Fluoroazetidine, trifluoroacetic acid: Similar structure with a fluorine atom instead of iodine

Uniqueness

3-Iodoazetidine, trifluoroacetic acid is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not.

Properties

IUPAC Name

3-iodoazetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6IN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGUAKISLZNZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)I.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445794-48-7
Record name 3-iodoazetidine; trifluoroacetic acid
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